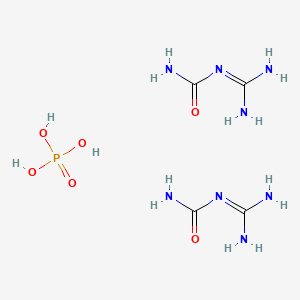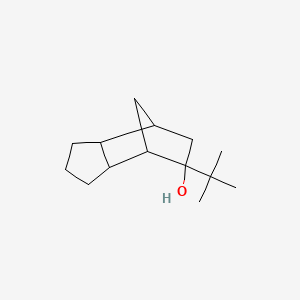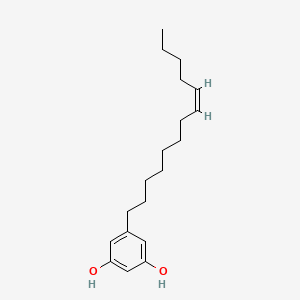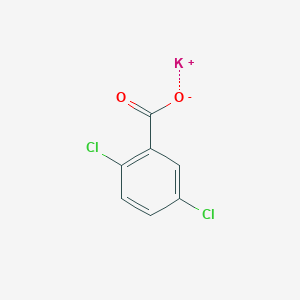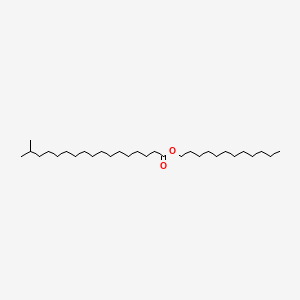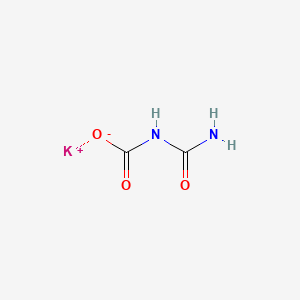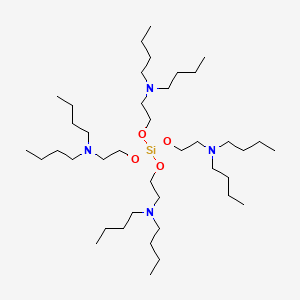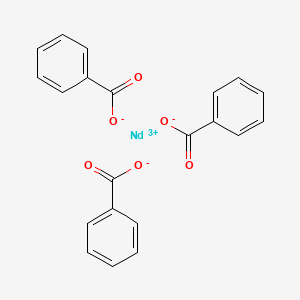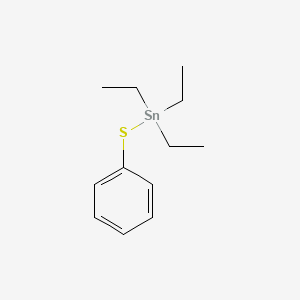
Stannane, triethyl(phenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, triethyl(phenylthio)- is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a phenylthio group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of stannane, triethyl(phenylthio)- typically involves the reaction of triethylstannyl chloride with a phenylthio compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The general reaction scheme is as follows:
Et3SnCl+PhSNa→Et3SnSPh+NaCl
Industrial Production Methods
Industrial production of stannane, triethyl(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Stannane, triethyl(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The ethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学研究应用
Stannane, triethyl(phenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of stannane, triethyl(phenylthio)- involves its ability to form stable carbon-tin bonds, which are crucial in many organic reactions. The phenylthio group can participate in various chemical transformations, enhancing the compound’s reactivity and versatility. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Stannane, trimethyl(phenylthio)-: Similar structure but with methyl groups instead of ethyl groups.
Tributyl(phenylthio)stannane: Contains butyl groups instead of ethyl groups.
Triphenyl(phenylthio)stannane: Contains phenyl groups instead of ethyl groups.
Uniqueness
Stannane, triethyl(phenylthio)- is unique due to its specific combination of ethyl and phenylthio groups, which confer distinct reactivity and properties compared to other organotin compounds. Its balance of stability and reactivity makes it particularly useful in various synthetic and industrial applications.
属性
CAS 编号 |
1012-56-2 |
|---|---|
分子式 |
C12H20SSn |
分子量 |
315.06 g/mol |
IUPAC 名称 |
triethyl(phenylsulfanyl)stannane |
InChI |
InChI=1S/C6H6S.3C2H5.Sn/c7-6-4-2-1-3-5-6;3*1-2;/h1-5,7H;3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
WHCRCZJZCTWVBN-UHFFFAOYSA-M |
规范 SMILES |
CC[Sn](CC)(CC)SC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



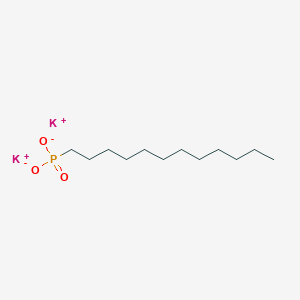
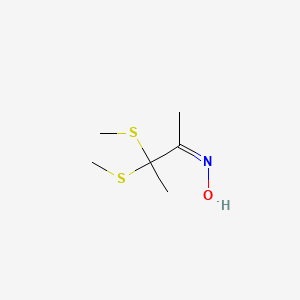

![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

